molecular formula C22H22F2N4O2 B2689054 N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1171583-79-1

N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2689054
CAS No.: 1171583-79-1
M. Wt: 412.441
InChI Key: GSQCRPDCQDZGRY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a structurally complex molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring and dual 4-fluorobenzyl groups. The 1,3,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, while the fluorinated benzyl groups enhance lipophilicity and bioavailability . For example, Nesiritide (), which shares the 1,3,4-oxadiazole and fluorobenzyl motifs, is an anti-HIV integrase inhibitor, highlighting the pharmacological relevance of this structural framework .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c23-18-7-3-15(4-8-18)12-20-26-27-21(30-20)17-2-1-11-28(14-17)22(29)25-13-16-5-9-19(24)10-6-16/h3-10,17H,1-2,11-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQCRPDCQDZGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a piperidine core, oxadiazole ring, and fluorobenzyl groups, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name:

  • N-[5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl]-3-piperidine-1-carboxamide

Structure

ComponentDescription
Piperidine A six-membered ring containing nitrogen
Oxadiazole Ring A five-membered ring with two nitrogen atoms
Fluorobenzyl Group A benzene ring substituted with fluorine

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes/Receptors : The oxadiazole and piperidine moieties may facilitate binding to specific enzymes or receptors, modulating their activities.
  • Antiproliferative Effects : Similar compounds have shown potential as tubulin inhibitors, affecting cell division and proliferation in cancer cells .

Antiproliferative Studies

Research indicates that similar oxadiazole-containing compounds exhibit significant antiproliferative properties. For instance:

  • IC50 Values : Compounds in the 4-(1,2,4-oxadiazol-5-yl)piperidine series demonstrated IC50 values around 120 nM against prostate cancer cell lines (DU-145) suggesting that structural features significantly influence potency .

Comparative Analysis

A comparative analysis of related compounds highlights the unique activity profile of this compound:

Compound NameIC50 (μM)Mechanism of Action
N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-piperidine0.15Tubulin Inhibition
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-piperidine0.30Tubulin Inhibition
**N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4...TBDTBD

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

  • Anticancer Activity : A study showed that oxadiazole derivatives inhibited the proliferation of various cancer cell lines through tubulin inhibition .
  • Mechanistic Insights : Research focused on the binding interactions between these compounds and tubulin revealed that certain structural modifications could enhance their inhibitory effects on cell division.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Reference
Target Compound Piperidine + 1,3,4-oxadiazole Dual 4-fluorobenzyl groups -
Nesiritide (Anti-HIV agent) Dihydropyrimidine + 1,3,4-oxadiazole 4-Fluorobenzyl, methyl groups
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine + 1,3,4-thiadiazole 4-Fluorobenzyl, methyl-thiadiazole
N-(4-Fluorobenzyl)-pyrazole-thiazole derivatives () Pyrazole + thiazole 4-Fluorobenzyl, trifluoromethyl, methoxy

Structural Implications :

  • Piperidine vs.
  • Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur (as in ’s 1,3,4-thiadiazole) alters electronic properties and hydrogen-bonding capacity, which could affect enzymatic interactions .
  • Fluorobenzyl Positioning : Dual fluorobenzyl groups in the target compound may enhance membrane permeability compared to single-substituted analogs like Nesiritide .

Key Observations :

  • Medicinal vs. Agricultural Applications : While Nesiritide () and fluazuron () are bioactive in medicinal and pesticidal contexts, respectively, fluorobenzyl-containing compounds in agricultural studies () lack fluorine substitution, suggesting that fluorination may favor drug development over plant biology .
  • Enzyme Targeting : The 1,3,4-oxadiazole ring in Nesiritide and the target compound is critical for enzyme inhibition (e.g., integrase), whereas thiadiazole or triazole analogs () may target divergent pathways .

Pharmacological and Physicochemical Properties

Limited data exists for the target compound, but inferences can be drawn from analogs:

  • Lipophilicity: Fluorobenzyl groups increase logP values, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .

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